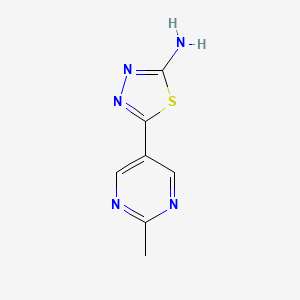

2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole

Description

2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group at position 2 and a 2-methylpyrimidinyl moiety at position 3.

Properties

Molecular Formula |

C7H7N5S |

|---|---|

Molecular Weight |

193.23 g/mol |

IUPAC Name |

5-(2-methylpyrimidin-5-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H7N5S/c1-4-9-2-5(3-10-4)6-11-12-7(8)13-6/h2-3H,1H3,(H2,8,12) |

InChI Key |

KRZBIXWGWFDAGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=N1)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-pyrimidinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Architecture

The substituent at position 5 of the thiadiazole ring critically determines molecular behavior. Key analogs include:

- 2-Amino-5-phenyl-1,3,4-thiadiazole (TB): A simple phenyl substituent, lacking polar groups, leading to minimal charge transfer effects .

- 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS): Contains an ortho-hydroxyphenyl group, enabling dual fluorescence via intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) .

Table 1: Substituent Comparison

Spectroscopic and Fluorescence Properties

The fluorescence behavior of 1,3,4-thiadiazoles is highly substituent-dependent:

- TS: Exhibits dual fluorescence at 400 nm and 500 nm, attributed to monomeric and aggregated states, respectively. The ortho-hydroxy group facilitates ICT, while butan-1-ol enhances emission intensity .

- TB : Shows a single fluorescence peak due to the absence of polar substituents .

- However, its nitrogen atoms could enable solvent-dependent spectral changes.

Physicochemical Properties

- Melting Points: Derivatives like 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (254–256°C) and bromophenyl analogs (226°C) highlight substituent effects on crystallinity . The pyrimidinyl group’s impact remains unstudied but may lower melting points due to reduced symmetry.

- Solubility : Sulfonyl (TSF) and hydroxy groups improve aqueous solubility, whereas hydrophobic substituents (e.g., phenyl) limit it . The pyrimidinyl group’s balance of hydrophilicity and aromaticity may offer intermediate solubility.

Biological Activity

2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, while also presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 180.24 g/mol

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains and fungi.

- Antibacterial Activity : In vitro studies indicate that derivatives of 2-amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole exhibit potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below those of standard antibiotics.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32.6 | S. aureus |

| Compound B | 47.5 | E. coli |

2. Anticancer Activity

The anticancer potential of 2-amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole has been explored through various in vitro assays.

- Cell Viability Studies : Research indicates that this compound can significantly reduce the viability of cancer cell lines such as LoVo and MCF-7 when tested at concentrations ranging from 50 to 200 μM.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | LoVo | 150 |

| Compound D | MCF-7 | 100 |

3. Antiviral Activity

The antiviral properties of thiadiazole derivatives have also been investigated, particularly concerning their ability to inhibit viral replication.

- HIV-1 Inhibition : Studies show that certain derivatives can inhibit HIV-1 replication in cell cultures, although their efficacy may be lower than that of established antiviral drugs like zidovudine.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiadiazole derivatives, researchers synthesized a series of compounds based on the 2-amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole framework. The results demonstrated that several derivatives exhibited enhanced antimicrobial activity compared to standard treatments.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited cell proliferation in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, confirming the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.